benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a benzyl group attached to a pyrazole ring substituted with a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethyl halide.
Attachment of the Benzyl Group: The final step involves the alkylation of the pyrazole ring with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity, while the benzyl group can facilitate membrane permeability. The pyrazole ring can interact with active sites of enzymes, leading to inhibition or activation of their activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine: Similar structure but with a different substitution pattern on the pyrazole ring.
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl})amine: Another isomer with a different substitution pattern.
Uniqueness
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoroethyl group can enhance its stability and binding properties compared to other similar compounds.
Properties
Molecular Formula |
C13H15F2N3 |
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Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H15F2N3/c14-13(15)10-18-9-12(8-17-18)7-16-6-11-4-2-1-3-5-11/h1-5,8-9,13,16H,6-7,10H2 |
InChI Key |
DWWJIOVZDVFOLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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